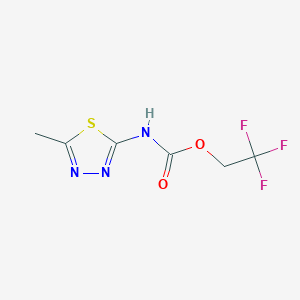
2,2,2-三氟乙基-N-(5-甲基-1,3,4-噻二唑-2-基)氨基甲酸酯
描述
2,2,2-Trifluoroethyl N-(5-methyl-1,3,4-thiadiazol-2-yl)carbamate, commonly referred to as TFMC, is an organofluorine compound with a wide range of applications in scientific research. It is a versatile reagent used in organic synthesis and has been used to synthesize a variety of compounds. TFMC is used in a variety of scientific applications, including drug discovery, materials science, and biochemistry.
科学研究应用
三唑和噻二唑含杂环化合物概述
最近的研究突出了含有三唑和噻二唑片段的杂环化合物在药物化学中的重要性。这些化合物以其在生物活性中的多功能性而闻名,包括抗菌、抗真菌、抗病毒、抗癌和抗抽搐等性质。这些分子中含有三唑和噻二唑基团有助于其高选择性作用、低毒性和与标准药物相媲美的效果(Koval et al., 2022)。这表明,所讨论的含有噻二唑组分的化合物可能具有类似的药理潜力。
合成和生物学意义
噻二唑衍生物的合成和结构修饰已被广泛探讨其药用意义。例如,噻二唑化合物的各种合成方法显示了它们在创造具有抗菌和其他生物活性的潜在治疗剂方面的重要性(Yusuf & Jain, 2014)。这凸显了结构修饰在增强含噻二唑化合物的生物效力方面的相关性,可能包括2,2,2-三氟乙基-N-(5-甲基-1,3,4-噻二唑-2-基)氨基甲酸酯。
药理潜力
作为杂环系统的一部分,1,3,4-噻二唑衍生物的药理潜力已被广泛记录。这些衍生物以其抗菌、抗炎、镇痛、抗肿瘤、抗病毒和抗糖尿病等性质而闻名,突显了基于噻二唑的化合物的治疗多功能性(Mishra et al., 2015)。在这种背景下,感兴趣的特定化合物可能为开发具有多种治疗效果的新药物提供有前途的支架。
属性
IUPAC Name |
2,2,2-trifluoroethyl N-(5-methyl-1,3,4-thiadiazol-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3N3O2S/c1-3-11-12-4(15-3)10-5(13)14-2-6(7,8)9/h2H2,1H3,(H,10,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQOUDDOJCNEHPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F3N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-trifluoroethyl N-(5-methyl-1,3,4-thiadiazol-2-yl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



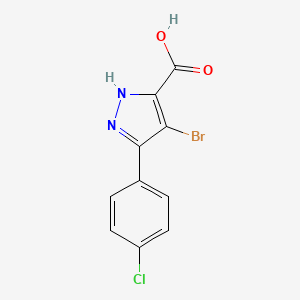

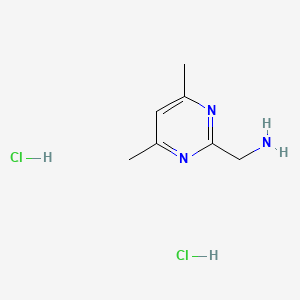
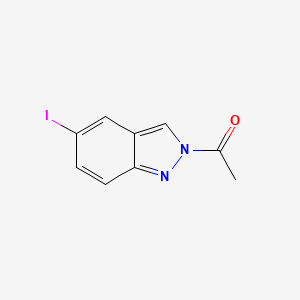
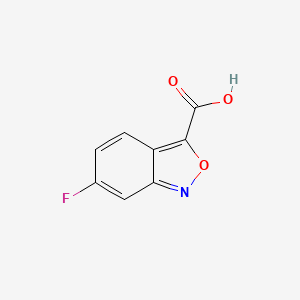

![2-[2-(Trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B1439455.png)
![3-Bromo-6-chloroimidazo[1,2-a]pyridine](/img/structure/B1439456.png)


![tert-Butyl 4-{[(3aR,5R,6S,6aR)-6-hydroxy-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-5-yl]methyl}piperazine-1-carboxylate](/img/structure/B1439463.png)
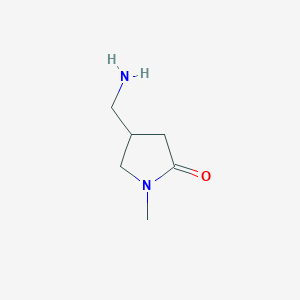

![2-{[(4-Fluorophenyl)carbamoyl]amino}butanedioic acid](/img/structure/B1439467.png)